

The Solubility of Barium Phosphate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Barium phosphate*

Cat. No.: *B080940*

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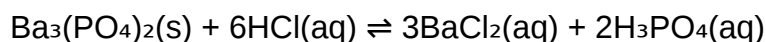
This technical guide provides a comprehensive overview of the solubility of **barium phosphate** ($\text{Ba}_3(\text{PO}_4)_2$) in various solvents. **Barium phosphate**, an inorganic salt, is of significant interest in various fields, including ceramics, laser glass manufacturing, and biomaterials due to its unique physical and chemical properties. A thorough understanding of its solubility is critical for its application and for controlling its formation and dissolution in relevant processes.

Quantitative Solubility Data

Barium phosphate is generally characterized as being sparingly soluble in water and aqueous solutions. Its solubility is significantly influenced by the pH of the medium and the presence of common ions. The quantitative solubility data gathered from various sources are summarized in the table below. It is important to note that obtaining precise and consistent quantitative data for sparingly soluble salts can be challenging, and values may vary depending on the experimental conditions and methodologies employed.

Solvent System	Temperature (°C)	pH	Solubility	Molar Solubility (mol/L)	Ksp
Water	25	Neutral	57.4 µg / 100 mL[1]	9.54×10^{-7}	3.40×10^{-23} [2]
Acidic Solutions (e.g., HCl, HNO ₃)	Not Specified	< 7	Soluble[3][4]	Data not available	Not applicable
Basic Solutions (e.g., NaOH, Aqueous Ammonia)	Not Specified	> 7	Data not available	Data not available	Not applicable
Organic Solvents (e.g., Ethanol, Acetone, DMF)	Not Specified	Not applicable	Data not available	Data not available	Not applicable

Note: The solubility of **barium phosphate** in acidic solutions is a result of a chemical reaction where the phosphate ion (PO_4^{3-}), a weak base, reacts with H^+ ions to form species like HPO_4^{2-} , H_2PO_4^- , and H_3PO_4 . This consumption of phosphate ions shifts the dissolution equilibrium of **barium phosphate** to the right, leading to increased solubility[5]. The general reaction in hydrochloric acid is:



Due to the common ion effect, the solubility of **barium phosphate** is expected to decrease in aqueous solutions containing a common ion, i.e., Ba^{2+} or PO_4^{3-} [6][7].

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like **barium phosphate** requires precise and carefully controlled experimental procedures. The gravimetric method is a reliable and commonly used technique for this purpose. Below are detailed methodologies for determining the solubility of **barium phosphate** in water and acidic solutions.

Gravimetric Determination of Barium Phosphate Solubility in Water

This protocol outlines the steps to determine the solubility of **barium phosphate** in deionized water at a specific temperature.

Materials and Equipment:

- **Barium phosphate** ($\text{Ba}_3(\text{PO}_4)_2$) powder, high purity
- Deionized water
- Constant temperature water bath or incubator
- Analytical balance (accurate to ± 0.0001 g)
- Beakers or flasks with stoppers
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper with a fine pore size)
- Drying oven
- Desiccator
- pH meter

Procedure:

- Preparation of a Saturated Solution:

- Add an excess amount of **barium phosphate** powder to a known volume of deionized water in a beaker or flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
- Place the beaker in a constant temperature water bath set to the desired temperature (e.g., 25 °C).
- Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Turn off the stirrer and allow the undissolved solid to settle completely.
- Sample Filtration:
 - Carefully decant a known volume of the clear supernatant into a pre-weighed filtration apparatus fitted with a fine-pore filter paper. It is critical to avoid transferring any solid particles.
 - Apply a vacuum to filter the solution.
- Gravimetric Analysis:
 - Transfer the filtered solution (filtrate) to a pre-weighed evaporating dish.
 - Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of water (e.g., 80-90 °C) until the dissolved **barium phosphate** is left as a dry residue.
 - Place the evaporating dish with the residue in a desiccator to cool to room temperature.
 - Weigh the evaporating dish with the dry residue on an analytical balance.
 - Repeat the drying and weighing steps until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **barium phosphate** by subtracting the mass of the empty evaporating dish from the final constant mass.

- The solubility can then be expressed in grams per 100 mL or other desired units.

Determination of Barium Phosphate Solubility in Acidic Solutions

This protocol is adapted to account for the reaction of **barium phosphate** with the acid.

Materials and Equipment:

- Same as in section 2.1, with the addition of the specific acid of interest (e.g., hydrochloric acid) of a known concentration.

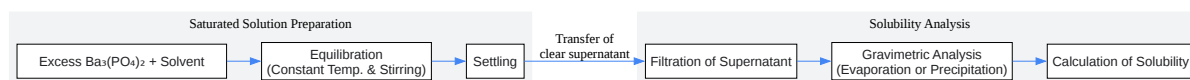
Procedure:

- Preparation of Saturated Solution in Acid:
 - Follow the same procedure as in section 2.1.1, but use the acidic solution of a specific concentration as the solvent instead of deionized water.
- Determination of Barium Ion Concentration:
 - Instead of evaporating the solvent, the concentration of dissolved barium can be determined by precipitating it as barium sulfate (BaSO_4), which is highly insoluble.
 - Take a known volume of the clear, filtered supernatant from the saturated solution.
 - Add an excess of a soluble sulfate salt solution (e.g., sodium sulfate or sulfuric acid) to quantitatively precipitate the barium ions as barium sulfate.
 - Digest the precipitate by heating the solution gently to promote the formation of larger, more easily filterable crystals.
 - Filter the barium sulfate precipitate using ashless filter paper.
 - Wash the precipitate with deionized water to remove any co-precipitated impurities.
 - Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.

- Dry and then ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace to burn off the filter paper and obtain a constant weight of BaSO₄.
- Calculation of Solubility:
 - From the mass of the BaSO₄ precipitate, calculate the moles of barium sulfate.
 - Based on the stoichiometry (1 mole of BaSO₄ corresponds to 1 mole of Ba²⁺), determine the moles of barium ions in the aliquot of the saturated solution.
 - Knowing the initial volume of the aliquot, calculate the molar concentration of Ba²⁺, which corresponds to the molar solubility of **barium phosphate** in the acidic solution.
 - The solubility can then be converted to g/100 mL.

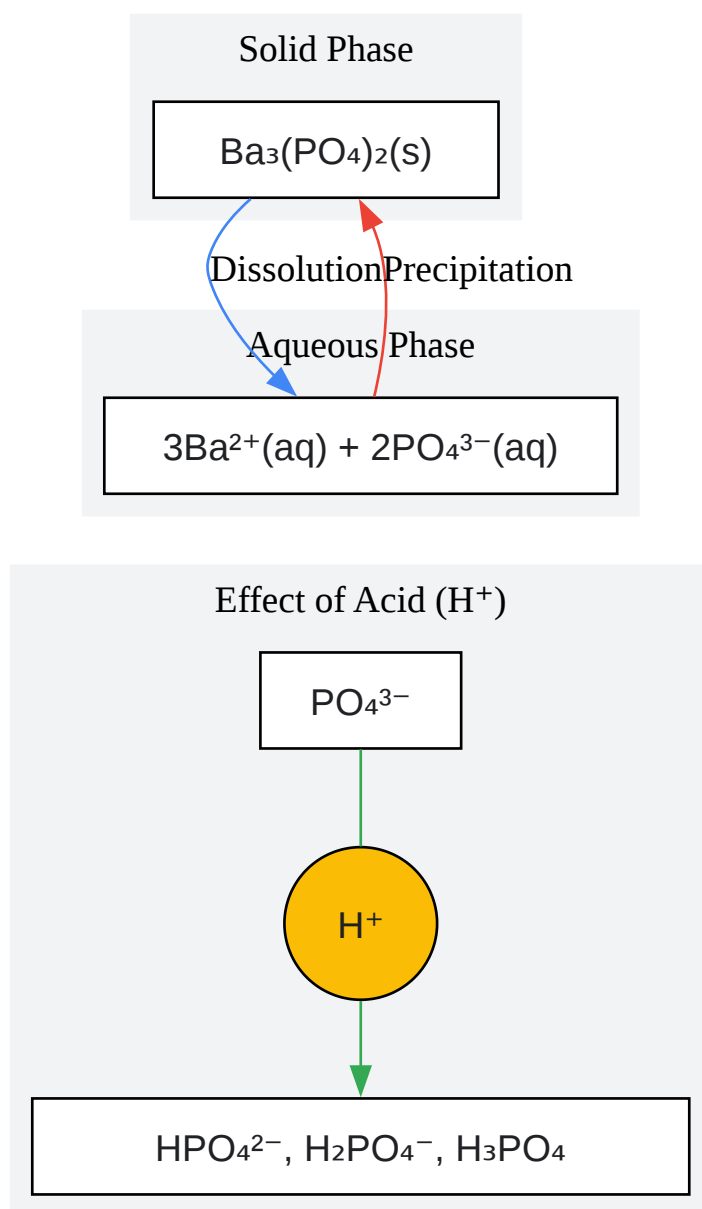
Visualizing Experimental Workflows and Chemical Equilibria

To further clarify the processes involved, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for determining the solubility of **barium phosphate**.



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Caption: Dissolution equilibrium of **barium phosphate** and the effect of acid.

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